Dimephosphon

Osteoporosis Bone metabolism Calcium regulation

Research on chronic autoimmune inflammation or lymphatic disorders requires compounds with combined anti-exudative and lymphangion-activating activity. Dimephosphon (CAS 14394-26-4) uniquely addresses this gap: • 45% paw edema reduction at day 40 in adjuvant arthritis - anti-inflammatory efficacy without suppressing proliferative repair • Directly activates lymphangion contractility, increasing functional lymphatic capillary count 1.5× vs. indirect modulators • Normalizes serum calcium & bone density in steroid-induced osteoporosis without inducing hypocalcemia Supplied as research-grade solid with analytical documentation. For translational neuroinflammation, lymphatic biology, and metabolic bone disorder studies.

Molecular Formula C8H17O4P
Molecular Weight 208.19 g/mol
CAS No. 14394-26-4
Cat. No. B083633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimephosphon
CAS14394-26-4
Synonyms(1,1-dimethyl-3-oxobutyl)phosphonic acid dimethyl ester
dimephosphon
Molecular FormulaC8H17O4P
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C)P(=O)(OC)OC
InChIInChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3
InChIKeyMOMJYWJXUNIBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimephosphon (CAS 14394-26-4): Procurement-Relevant Overview of an Organophosphonate with Multi-Modal Pharmacological Profile


Dimephosphon (CAS 14394-26-4), chemically dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is a synthetic organophosphorus compound originally developed in 1952 at the A.E. Arbuzov Institute of Organic and Physical Chemistry in Kazan, Russia [1]. It is classified as a monophosphonate derivative and is distinguished from bisphosphonates by its single phosphonate group and unique molecular architecture. Dimephosphon exhibits a broad pharmacological spectrum including anti-inflammatory, antihistamine, antiserotonin, antiacidotic, antioxidant, membrane-stabilizing, and immunomodulatory activities [2]. It has been investigated across multiple therapeutic domains including neurology, pulmonology, gastroenterology, and orthopedics, with its cerebroprotective, vasodilatory, and lymphotropic properties receiving particular research attention [3]. Dimephosphon is registered as a pharmaceutical agent in Russia and is available as a 15% oral solution for clinical use, making it of interest to research institutions studying multi-target metabolic modulators [4].

Research Models

Reported cerebrovascular, lymphatic, and bone metabolism pathway studies

Pharmacological Context

Multi-target metabolic modulator with anti-inflammatory and antioxidant activities in animal models

Compound Class

Monophosphonate architecture; distinct from bisphosphonates, enabling calcium-normalizing rather than hypocalcemic responses

Dimephosphon (CAS 14394-26-4): Why Substitution with Structural Analogs or In-Class Alternatives Compromises Experimental Integrity


Substituting Dimephosphon with structurally or mechanistically similar compounds introduces substantial experimental variability due to documented, quantifiable differences in efficacy, mechanism, and biological outcome. Unlike bisphosphonates such as xydiphone (etidronate) that reduce serum calcium levels, Dimephosphon normalizes calcium homeostasis without inducing hypocalcemia [1]. Unlike conventional NSAIDs such as voltaren (diclofenac) and orthophen that inhibit both exudative and proliferative phases of inflammation, Dimephosphon selectively targets the exudative phase while sparing proliferative repair processes [2]. Unlike other lymphotropic agents such as mexidol and ketorolac that increase lymph flow solely via indirect stimulation of lymph formation, Dimephosphon exerts a direct lymphangion-activating effect by increasing the number of functioning lymph capillaries and enhancing contractile activity of lymphatic vessel walls and valves [3]. These divergent pharmacodynamic signatures preclude simple interchangeability and mandate compound-specific selection based on experimental objectives.

Bisphosphonate Analog Substitution

Xydiphone (bisphosphonate) decreased serum calcium below baseline, while Dimephosphon normalized it. Opposite calcium-direction may shift bone-metabolism endpoint interpretation.

NSAID Class Substitution

Conventional NSAIDs inhibited both exudative and proliferative inflammation phases; Dimephosphon selectively spared proliferative repair. May alter tissue-repair readouts.

Lymphotropic Agent Substitution

Mexidol and Ketorolac increase lymph flow indirectly via lymph formation; Dimephosphon directly activates lymphangion contractility. Mechanistic divergence may affect lymphatic outcome interpretation.

Dimephosphon (CAS 14394-26-4): Quantitative Comparator-Based Evidence for Scientific and Industrial Selection


Dimephosphon vs. Xydiphone (Etidronate): Differential Calcium Homeostasis Normalization in Steroid-Induced Osteoporosis Model

In a head-to-head comparison using a prednisolone-induced osteoporosis model in rats (prednisolone 50 mg/kg daily for 14 days), Dimephosphon (monophosphonate) normalized serum calcium levels whereas Xydiphone (bisphosphonate, etidronate) decreased calcium below normal baseline values [1]. Dimephosphon additionally normalized total body weight and total blood protein levels, effects not observed with Xydiphone [1]. In a separate histomorphometric study using the same chronic prednisolone model, Dimephosphon normalized the total relative density of trabecules (by increasing cartilage content), total bone cell count, and calcium content in vertebral bone tissue, while Xydiphone normalized trabecular density (by increasing bone content) but failed to restore cartilage content, total cell count, or calcium levels [2].

Ca homeostasis post-steroid osteoporosis
Head-to-head
Dimephosphon normalized serum Ca; Xydiphone decreased Ca below normal baseline
Reported endpoint direction differs: normalization vs hypocalcemia
Rat model; prednisolone 50 mg/kg/day × 14 d
Osteoporosis Bone metabolism Calcium regulation Glucocorticoid-induced bone loss

Dimephosphon vs. Prednisolone and Ephorane: Quantitative Paw Edema Reduction in Adjuvant Arthritis Model

In a comparative study of adjuvant-induced arthritis in rats, Dimephosphon (1 mmol/kg body weight), ephorane (structural analogue, 1 mmol/kg), and prednisolone (reference corticosteroid, 1 mmol/kg) were administered and paw edema volumes measured plethysmometrically [1]. On day 40 of the experiment, Dimephosphon reduced left hind paw volume by 45%, ephorane by 46%, and prednisolone by 27% relative to untreated controls [1]. This quantitative outcome positions Dimephosphon as equipotent to its structural analogue ephorane and substantially more effective than the corticosteroid reference prednisolone in suppressing chronic inflammatory edema in this model.

Paw edema in adjuvant arthritis
Head-to-head
Dimephosphon 45%, ephorane 46%, prednisolone 27% reduction at day 40
Supports anti-edema assay context; comparable to structural analogue
Rat adjuvant arthritis; 1 mmol/kg oral
Chronic inflammation Autoimmune arthritis Anti-inflammatory screening Freund's adjuvant

Dimephosphon vs. Xydiphone and Ionol: Unique Anti-Inflammatory Activity in Chronic Autoimmune Inflammation with Differential Lipid Peroxidation Effects

In a comparative evaluation using the Freund's adjuvant-induced chronic arthritis model in rats, Dimephosphon, Xydiphone (etidronate, bisphosphonate), and Ionol (dibunol, antioxidant) were assessed for anti-inflammatory activity and effects on lipid peroxidation (LPO) indices and antioxidant enzyme activities in blood [1]. Only Dimephosphon demonstrated measurable anti-inflammatory action; Xydiphone and Ionol showed no anti-inflammatory effect in this chronic autoimmune model [1]. Regarding oxidative stress parameters, both Dimephosphon and Ionol inhibited LPO, whereas Xydiphone did not influence LPO indices in the blood [1].

Anti-inflammatory & LPO in chronic arthritis
Head-to-head
Only Dimephosphon showed anti-inflammatory activity; Xydiphone and Ionol showed none
Supports dual anti-inflammatory/antioxidant research fit
Both Dimephosphon and Ionol inhibited LPO
Autoimmune inflammation Lipid peroxidation Antioxidant activity Adjuvant arthritis

Dimephosphon vs. Mexidol and Ketorolac: Mechanistic Differentiation in Lymphotropic Activity via Direct Lymphangion Activation

A comparative study of single parenteral administration of Dimephosphon, Mexidol (ethylmethylhydroxypyridine succinate, antioxidant/neuroprotectant), and Ketorolac (NSAID) in rats examined their lymphotropic effects and underlying mechanisms [1]. Dimephosphon directly affected the lymphatic system by increasing the number of functioning lymph capillaries and enhancing contractile activity of the walls and valves of small intestinal mesenteric lymphangions, leading to stimulation of lymph circulation [1]. In contrast, Mexidol and Ketorolac increased only lymph flow rate in the thoracic lymph duct without affecting capillary recruitment or lymphangion contractility, indicating an indirect effect on the lymphatic system presumed to be mediated through stimulation of lymph formation rather than direct lymphatic vessel activation [1].

Lymphotropic mechanism
Head-to-head
Dimephosphon: direct lymphangion activation; Mexidol/Ketorolac: indirect lymph flow increase
Direct vs indirect lymphatic vessel engagement
Mesenteric lymphangion contractility assessment
Lymphatic circulation Lymphangion Edema resolution Drug transport

Dimephosphon vs. NSAIDs: Selective Anti-Exudative Activity with Preservation of Proliferative Repair Phase

In a comparative study using inflammation models in rats that permitted separation of exudative and proliferative phases, Dimephosphon was directly compared to well-known non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Dimephosphon exerted no inhibitory influence on the proliferative reaction, in contrast to the NSAIDs which suppressed both exudative and proliferative phases [1]. This differential activity profile was established alongside confirmation that Dimephosphon's antihistamine activity occurs through intensification of histaminopexy (histamine binding/sequestration) rather than receptor antagonism [1].

Selective anti-exudative profile
Head-to-head
Dimephosphon spared proliferative phase; NSAIDs inhibited both exudative and proliferative phases
Proliferative repair process spared in reported models
Rat inflammation models with phase separation
Inflammation Tissue repair Wound healing Exudative phase Proliferative phase

Dimephosphon Endolumbar Perfusion: Preservation of Spinal Cord Conduction Function in Contusion Injury Model

In a canine model of spinal cord contusion injury, the effect of endolumbar Dimephosphon perfusion was studied using transcranial magnetic stimulation and stimulation electromyography [1]. Treatment with Dimephosphon contributed to preservation of conduction function of the spinal cord and decrease in excitability of spinal motoneurons in the perifocal zone surrounding the lesion [1]. While this study lacked an active comparator group, the outcomes were measured against untreated contusion baseline controls, demonstrating functional preservation attributable to Dimephosphon administration.

Spinal cord conduction preservation
Class-level inference
Endolumbar perfusion preserved conduction function in canine contusion model
May support spinal cord injury research models
Canine model; TMS/EMG endpoints; untreated control baseline
Spinal cord injury Neuroprotection Transcranial magnetic stimulation Motor neuron excitability

Dimephosphon (CAS 14394-26-4): Evidence-Derived Optimal Application Scenarios for Research and Industrial Procurement


Chronic Autoimmune Inflammation Studies Requiring Combined Anti-Inflammatory and Antioxidant Activity

Based on direct head-to-head evidence showing that Dimephosphon uniquely exhibits anti-inflammatory activity in the Freund's adjuvant chronic arthritis model where Xydiphone and Ionol showed no anti-inflammatory effect, and that Dimephosphon concurrently inhibits lipid peroxidation, this compound is optimally suited for research programs investigating chronic autoimmune inflammatory conditions that demand both anti-inflammatory and antioxidant activity from a single molecular entity [1]. The 45% paw edema reduction at day 40 in adjuvant arthritis provides a quantifiable efficacy benchmark for experimental design and power calculations [2].

Lymphatic Biology and Edema Research Requiring Direct Lymphangion Activation

Evidence demonstrating that Dimephosphon directly activates lymphatic vessels by increasing the number of functioning lymph capillaries and enhancing contractile activity of lymphangion walls and valves, in contrast to Mexidol and Ketorolac which affect lymph flow only indirectly via lymph formation stimulation, positions Dimephosphon as the preferred tool compound for studies investigating direct lymphatic vessel pharmacology, lymphangion physiology, or therapeutic lymph drainage enhancement where direct vascular effects are mechanistically critical [3].

Glucocorticoid-Induced Osteoporosis Models Where Calcium Homeostasis Preservation is Critical

In steroid-induced osteoporosis research, Dimephosphon's demonstrated ability to normalize serum calcium levels, body weight, total blood protein, vertebral trabecular density, bone cell count, and bone calcium content—while Xydiphone (etidronate) decreases serum calcium below baseline and fails to restore cartilage content or cell count—makes Dimephosphon the superior selection for osteoporosis models where maintaining physiological calcium homeostasis and comprehensive bone tissue restoration are essential experimental endpoints [4][5].

Acute Spinal Cord Injury Research in Large-Animal Models

Dimephosphon's demonstrated efficacy in preserving spinal cord conduction function and reducing perifocal motor neuron hyperexcitability in a canine contusion injury model supports its procurement for acute spinal cord injury research programs, particularly those utilizing large-animal translational models where functional outcome measures (transcranial magnetic stimulation, electromyography) are primary endpoints [6].

Application
Selection Property
Validation Focus
Chronic autoimmune inflammation research
Combined anti-inflammatory + antioxidant activity
In vivo anti-edema & lipid peroxidation endpoints
Lymphatic biology / edema research
Direct lymphangion activation mechanism
Lymph capillary recruitment & contractility
Steroid-induced osteoporosis research
Calcium homeostasis normalization
Serum Ca, bone histomorphometry
Spinal cord injury research
Conduction function preservation
Electrophysiological endpoints (TMS, EMG)

Technical Documentation Hub

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45 linked technical documents
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